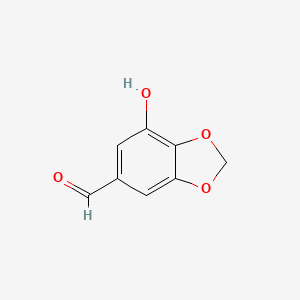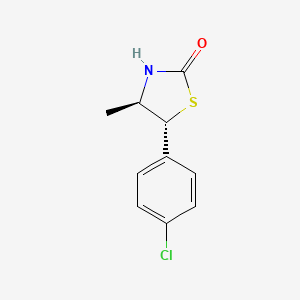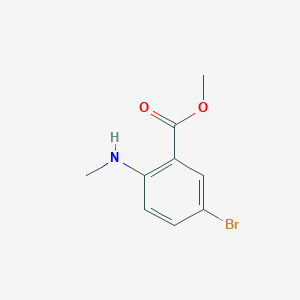
Theophyllidine
Overview
Description
Theophyllidine, also known as 1,3-dimethylxanthine, is a naturally occurring alkaloid found in tea leaves, coffee beans, and cocoa. It is a member of the xanthine family, which includes other well-known compounds such as caffeine and theobromine. This compound is primarily known for its bronchodilator effects, making it a valuable compound in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
Target of Action
Theophyllidine, also known as Theophylline, primarily targets two types of molecules in the body: phosphodiesterase enzymes and adenosine receptors . These targets play crucial roles in various physiological processes, including smooth muscle relaxation, cardiac stimulation, and central nervous system activation .
Mode of Action
This compound interacts with its targets in a couple of ways. It inhibits phosphodiesterase enzymes, which are responsible for breaking down cyclic AMP in smooth muscles . This inhibition leads to an increase in cyclic AMP levels, causing bronchial smooth muscle relaxation and pulmonary blood vessel dilation . Additionally, this compound acts as an antagonist to adenosine receptors, blocking the inhibitory effects of adenosine on the central nervous system, cardiac muscle, and smooth muscles .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the cyclic AMP pathway, where it inhibits the degradation of cyclic AMP, leading to bronchodilation . Furthermore, by blocking adenosine receptors, this compound influences the adenosine signaling pathway, which has wide-ranging effects on the cardiovascular system, central nervous system, and immune response .
Pharmacokinetics
This compound exhibits excellent oral bioavailability, with an average of 96% . It distributes rapidly into fat-free tissues and body water . Approximately 40% of this compound is bound to plasma proteins, primarily albumin . This compound is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to various stimuli . It also increases heart muscle contractility and efficiency, heart rate, and blood pressure . On a cellular level, this compound’s inhibition of phosphodiesterase and antagonism of adenosine receptors lead to changes in intracellular signaling, affecting a wide range of cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary factors can affect this compound’s metabolism and clearance . Smoking habits can also influence this compound clearance . Furthermore, the presence of diseases such as hepatic cirrhosis or congestive heart failure can reduce this compound clearance . Therefore, these factors must be considered when administering this compound to ensure its optimal efficacy and safety .
Biochemical Analysis
Biochemical Properties
Theophyllidine acts as a phosphodiesterase inhibitor and adenosine receptor blocker . It interacts with various enzymes and proteins, primarily those involved in the breakdown of cyclic adenosine monophosphate (cAMP) and adenosine signaling . By inhibiting phosphodiesterase, this compound prevents the intracellular breakdown of cAMP, leading to an increase in cAMP levels . This can have various effects on cellular processes, depending on the specific biochemical context.
Cellular Effects
This compound has several actions at a cellular level, including the inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . These actions can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its actions as a phosphodiesterase inhibitor and adenosine receptor blocker . By inhibiting phosphodiesterase, it prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell . As an adenosine receptor blocker, it can interfere with the actions of adenosine, a neurotransmitter with various roles in the body .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific data on this compound is limited, studies on theophylline, a closely related compound, suggest that it has a half-life of 5–8 hours . This indicates that the effects of this compound may decrease over time as the compound is metabolized and removed from the body.
Dosage Effects in Animal Models
For example, low doses may have therapeutic effects, while high doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver, involving isoenzymes of the cytochrome P450 system . The main metabolic pathways involve 8-hydroxylation to 1,3-dimethyluric acid, N-demethylation to form 1-methylxanthine, and 3-methylxanthine .
Transport and Distribution
This compound distributes rapidly into fat-free tissues and body water . Approximately 40% of the compound is bound to plasma proteins, primarily to albumin . This compound can pass freely across the placenta, into breast milk, and into cerebrospinal fluid .
Subcellular Localization
The specific subcellular localization of this compound is not well-studied. Given its biochemical properties, it is likely to be found in various parts of the cell depending on its current role. For example, when acting as a phosphodiesterase inhibitor, it would be found in the cytoplasm where these enzymes are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophyllidine can be synthesized through several methods. One common synthetic route involves the methylation of xanthine. This process typically uses dimethyl sulfate as the methylating agent and sodium hydroxide as the base. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of natural sources such as tea leaves and coffee beans. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound, followed by crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Theophyllidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1,3-dimethyluric acid. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield 1,3-dimethylxanthine. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides; basic conditions.
Major Products:
Oxidation: 1,3-dimethyluric acid.
Reduction: 1,3-dimethylxanthine.
Substitution: Various alkylated derivatives of this compound.
Scientific Research Applications
Theophyllidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of xanthine derivatives in various chemical reactions.
Biology: this compound is used to investigate the metabolic pathways of xanthine derivatives in living organisms.
Comparison with Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Theophyllidine’s unique combination of bronchodilator and central nervous system stimulant effects makes it a valuable compound in both medical and research settings.
Properties
IUPAC Name |
N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-7-5-4(6(11)8-2)9-3-10-5/h3,7H,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDWASAZICSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(NC=N1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217706 | |
| Record name | Theophyllidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6736-40-9 | |
| Record name | Theophyllidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophyllidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76560HOO1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)






